N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a tetrahydrobenzothiophene core substituted with an ethylcarbamoyl group at position 3 and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety at position 2. Its structural complexity arises from the fusion of a partially saturated benzothiophene ring and a thiadiazole system, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C15H18N4O2S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H18N4O2S2/c1-3-16-13(20)11-9-6-4-5-7-10(9)22-15(11)17-14(21)12-8(2)18-19-23-12/h3-7H2,1-2H3,(H,16,20)(H,17,21) |
InChI Key |
DSXXNHSMOLWKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene.
Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group is introduced through a nucleophilic substitution reaction using ethyl isocyanate.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the intermediate compound with thiosemicarbazide under acidic conditions.
Final Coupling Reaction: The final step involves coupling the benzothiophene intermediate with the thiadiazole intermediate under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,2,3-thiadiazole-5-carboxamide moiety is a five-membered heterocycle. Its synthesis may involve:
-
Cyclization of thioamides : Reaction of a thioamide (R-C(=S)-NH₂) with an aldehyde or ketone under basic conditions to form the thiadiazole ring .
-
Carboxamide coupling : Subsequent introduction of the carboxamide group via amidation reactions (e.g., using ethylamine and carbonyl reagents).
Assembly of the Final Compound
The final compound likely results from coupling the benzothiophene core with the thiadiazole-carboxamide moiety. This could involve:
-
Amide bond formation : Reaction of the benzothiophene’s amine group with the thiadiazole’s carboxylic acid derivative using coupling agents (e.g., EDC, HOBt).
-
Functionalization : Introduction of the ethylcarbamoyl group via carbamoylation of the benzothiophene’s nitrogen.
Thiadiazole Ring Formation
The synthesis of the thiadiazole ring typically proceeds through a nucleophilic attack mechanism:
-
Thioamide activation : A thioamide reacts with an aldehyde, forming an intermediate imine.
-
Cyclization : Intramolecular cyclization occurs, driven by the sulfur atom’s lone pairs, to form the five-membered thiadiazole ring .
Amide Bond Formation
The coupling of the benzothiophene and thiadiazole moieties involves standard amide bond formation:
-
Activation : The carboxylic acid group is converted to an activated ester (e.g., using EDC).
-
Nucleophilic displacement : The benzothiophene’s amine attacks the activated ester, releasing the coupling agent and forming the amide bond.
Structural Stability
-
Thiadiazole ring : Generally stable under physiological conditions but may hydrolyze under strong acidic or basic conditions.
-
Carboxamide groups : Susceptible to hydrolysis, particularly under acidic conditions, forming carboxylic acids.
-
Benzothiophene core : Resistant to oxidation but may undergo electrophilic substitution at the sulfur atom.
Reactivity
-
Nucleophilic sites : The sulfur atoms in the thiadiazole and benzothiophene rings can act as nucleophiles in substitution reactions.
-
Electrophilic sites : The carbonyl groups in the carboxamides may undergo electrophilic attack (e.g., by amines).
Table 2: Stability Factors
| Functional Group | Stability Under | Susceptibility |
|---|---|---|
| Thiadiazole ring | Neutral pH | Acidic/basic hydrolysis |
| Carboxamide | Neutral conditions | Acidic hydrolysis |
| Benzothiophene | Oxidative conditions | Electrophilic substitution |
Scientific Research Applications
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: The compound can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s closest analogs include:
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide ():
- Replaces the thiadiazole with an isoxazole ring.
- Substitutes the ethylcarbamoyl group with a carbamoyl group and introduces a 2-chlorophenyl substituent.
- The isoxazole ring may reduce metabolic stability compared to thiadiazole due to lower aromaticity .
N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ():
- Features an oxazole ring instead of thiadiazole.
- Includes a 6-ethyl group on the tetrahydrobenzothiophene core, increasing lipophilicity.
- The oxazole’s reduced electronegativity compared to thiadiazole may weaken intermolecular interactions .
Thiadiazole Derivatives from :
- Compounds like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and analogs exhibit similar thiadiazole/thiazole motifs.
- Substituents such as phenyl or hydrazine groups alter cytotoxicity profiles, with IC₅₀ values ranging from 1.61 ± 1.92 μg/mL to 1.98 ± 1.22 μg/mL against HepG-2 cells .
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s ethylcarbamoyl group likely improves water solubility compared to the methyl-substituted analogs in and . However, the oxazole/iso xazole-containing analogs may exhibit higher membrane permeability due to reduced polarity .
- Metabolic Stability : Thiadiazole rings are less prone to oxidative metabolism than isoxazole or oxazole systems, suggesting the target compound may have a longer half-life .
- The ethylcarbamoyl group could enhance target binding via hydrogen bonding with kinase domains .
Biological Activity
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its various biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | FROCDKXVIGKGFN-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Biofilm Formation : A study highlighted that certain thiadiazole derivatives inhibited biofilm formation in Klebsiella pneumoniae, suggesting their potential as antibiofilm agents .
- Antibacterial Activity : Thiadiazoles have been noted for their effectiveness against various bacterial strains. For example, compounds derived from 1,3,4-thiadiazole displayed bacteriostatic activity and were effective against E. coli and S. aureus .
Anti-inflammatory Activity
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties:
- Paw Edema Inhibition : A series of 1,3,4-thiadiazole compounds were tested for their ability to reduce paw edema in animal models. Some compounds showed significant activity compared to the standard drug indomethacin .
Anticancer Potential
The anticancer activity of thiadiazoles has been documented in various studies:
- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives were synthesized that showed promise against breast cancer and leukemia cell lines .
Case Studies
Several case studies provide insight into the biological activities of thiadiazoles:
- Study on Antimicrobial Efficacy : A recent study synthesized a series of thiadiazoles and evaluated their antimicrobial activity against Salmonella typhi and E. coli. The most active compounds showed zones of inhibition ranging from 15–19 mm .
- Anti-inflammatory Effects : In another study focused on anti-inflammatory properties, specific thiadiazole derivatives were shown to significantly inhibit nitric oxide synthase (NOS), which is crucial in the inflammatory response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
